Sodium cholesteryl sulfate

Catalog No.
S791554
CAS No.
2864-50-8
M.F
C27H45NaO4S
M. Wt
488.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cholesteryl sulfate

CAS Number

2864-50-8

Product Name

Sodium cholesteryl sulfate

IUPAC Name

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C27H45NaO4S

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1

InChI Key

LMPVQXVJTZWENW-NLNIQXEESA-M

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Synonyms

(3β)-Cholest-5-en-3-ol 3-(Hydrogen Sulfate) Sodium Salt; Cholesterol Hydrogen Sulfate; Cholesteryl Sodium Sulfate; Sodium Cholesteryl Sulfate;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]

Source of Cholesterol:

Sodium cholesteryl sulfate serves as a source of cholesterol in specific scientific research applications. It has been used in the preparation of Edgar's growth medium, essential for culturing and manipulating embryonic cells. This application is crucial in developmental biology research, allowing scientists to study the formation and differentiation of various cell types during early development [].

Sodium cholesteryl sulfate is a salt formed by cholesterol, a vital component of cell membranes, and sulfuric acid. It's found in human tissues and bodily fluids []. This compound serves as a source of cholesterol and plays a role in regulating various biological processes [].


Molecular Structure Analysis

Sodium cholesteryl sulfate possesses a complex structure. Cholesterol itself has four fused rings with a hydroxyl group (-OH) attached. A sulfate group (SO4) is linked to one of the cholesterol's hydroxyl groups, forming a sulfuric acid ester bond []. The sodium ion (Na+) balances the negative charge of the sulfate group. This structure allows for interactions with other molecules due to the presence of both hydrophilic (water-loving) and hydrophobic (water-repelling) regions.


Chemical Reactions Analysis

While the specific synthesis pathway for sodium cholesteryl sulfate in the body remains under investigation, it's believed to be formed by the action of enzymes known as sulfotransferases on cholesterol [].

The breakdown of sodium cholesteryl sulfate occurs through an enzyme called sterol sulfatase (STS), which cleaves the sulfate group, releasing cholesterol. This reaction is crucial for regulating cholesterol levels in the body.

Sodium cholesteryl sulfate acts as a reservoir for cholesterol within cells. The enzyme STS controls its availability by converting it back to free cholesterol when needed []. Studies suggest sodium cholesteryl sulfate might also play a role in sperm maturation and fertilization by affecting sperm membrane fluidity [].

Future Research Directions

Research on sodium cholesteryl sulfate is ongoing, with a focus on understanding its involvement in:

  • Cholesterol homeostasis and potential implications for cholesterol-related diseases [].
  • Sperm function and improving fertility treatments.
  • The role of sulfate groups in cell membrane dynamics and signaling pathways.

Appearance

Assay:≥95%A crystalline solid

UNII

87FG30X25H

Wikipedia

Sodium cholesteryl sulfate

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-09-15

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